Delphinidin 3-galactoside cation

Antioxidant capacity ORAC assay Radical scavenging

Researchers requiring a validated antioxidant reference standard with maximal peroxyl radical scavenging dynamic range face limited options among anthocyanin monomers. Delphinidin 3-galactoside cation addresses this gap. • ORAC: 13.06 µmol TE/µmol-highest among blueberry anthocyanin monomers • DPPH EC₅₀: 39.91 µM (35% lower than glucoside isomer) • α-Glucosidase IC₅₀: 68.33 µM (3.5× more potent than glucoside) ≥98% HPLC purity. In stock for immediate global shipping.

Molecular Formula C21H21O12+
Molecular Weight 465.4 g/mol
CAS No. 197250-28-5
Cat. No. B1649321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelphinidin 3-galactoside cation
CAS197250-28-5
Molecular FormulaC21H21O12+
Molecular Weight465.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1
InChIKeyXENHPQQLDPAYIJ-YXRUOGEQSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delphinidin 3-Galactoside Cation: Structural Identity and Procurement Overview


Delphinidin 3-galactoside cation (CAS 197250-28-5; synonym: delphinidin-3-O-β-D-galactoside, D3G) is a naturally occurring anthocyanin belonging to the flavonoid subclass of polyphenols [1]. It consists of the delphinidin aglycone (5,7,3',4',5'-pentahydroxyflavylium) conjugated at the C-3 position with a β-D-galactopyranosyl moiety via an O-glycosidic bond, bearing a formal positive charge on the chromenylium core [1]. The compound is a water-soluble pigment widely distributed in pigmented fruits and vegetables, most notably blueberries (Vaccinium spp.), black wheat, and various berry species [2]. Its molecular formula is C₂₁H₂₁O₁₂⁺ with a monoisotopic mass of 465.103 Da and a topological polar surface area of approximately 202–214 Ų, parameters that influence solubility, membrane permeability, and chromatographic behavior distinct from its glucoside and arabinoside counterparts [1].

Class Naturally occurring anthocyanin glycoside
Identity Delphinidin-3-β-D-galactoside cation
Relevance Distinct galactoside moiety vs. glucoside

Why Glycosidic Moiety Prevents Substitution by Common Anthocyanin Analogs


Anthocyanins sharing the same delphinidin aglycone but differing in their C-3 glycosidic moiety—specifically delphinidin-3-O-glucoside (Dp3glc) and delphinidin-3-O-arabinoside—exhibit quantitatively divergent bioactivity profiles that preclude interchangeable use. Direct comparative data demonstrate that the galactoside moiety confers approximately 3.5-fold greater α-glucosidase inhibitory potency relative to the glucoside counterpart (IC₅₀: 68.33 vs. 239.7 μM), while the reverse pattern emerges in 5-lipoxygenase inhibition where the glucoside is approximately 3.2-fold more potent (IC₅₀: 2.15 vs. 6.9 μM) [1][2]. Furthermore, delphinidin-3-galactoside displays the highest peroxyl radical scavenging capacity (ORAC = 13.062–13.23 μmol TE/μmol) among all blueberry anthocyanin monomers tested, substantially exceeding both its glucoside isomer (9.44 μmol TE/μmol) and malvidin-3-glucoside (0.851 μmol TE/μmol) [3][4]. Even within the same anthocyanidin class, the galactoside outperforms the glucoside in DPPH radical scavenging (EC₅₀: 39.91 vs. 61.37 μM) [4]. These glycosidic-dependent activity cliffs mean that substituting delphinidin-3-galactoside with delphinidin-3-glucoside, or with any other anthocyanin monomer, will yield non-equivalent experimental outcomes in antioxidant, anti-diabetic, and anti-inflammatory assays.

Target
α-Glucosidase inhibition may be higher
Peroxyl radical scavenging capacity may be greater
5-LOX inhibition profile may differ
Common Substitute (Glucoside)
α-Glucosidase potency may shift downward
Antioxidant capacity may not transfer
5-LOX potency may be higher (inversion)

Quantitative Differentiation Evidence Against Closest Analogs


Peroxyl Radical Scavenging Capacity (ORAC) Superiority

Delphinidin-3-galactoside exhibits the highest oxygen radical absorbance capacity (ORAC) among all purified anthocyanin monomers isolated from wild blueberries, substantially exceeding both its direct glucoside isomer and anthocyanins based on other aglycones. In a direct head-to-head comparison of 15 purified anthocyanin monomers, delphinidin-3-galactoside achieved an ORAC value of 13.062 ± 2.729 μmol TE/μmol, representing a ~15.3-fold advantage over malvidin-3-glucoside (0.851 ± 0.032 μmol TE/μmol), the lowest-performing monomer [1]. An independent study corroborated this ranking, reporting ORAC values of 13.23 ± 0.03 μmol TE/μmol for delphinidin-3-galactoside (BB1) vs. 9.44 ± 0.12 μmol TE/μmol for delphinidin-3-glucoside (BB2), a 40% relative advantage (p < 0.05) [2]. The DPPH radical scavenging EC₅₀ further differentiated the two isomers: 39.91 ± 0.24 μM for the galactoside vs. 61.37 ± 2.29 μM for the glucoside, with the galactoside requiring 35% lower concentration to achieve 50% scavenging [2].

ORAC Capacity
Head-to-head
13.06 μmol TE/μmol vs 9.44 (glucoside); DPPH EC₅₀ 39.91 μM vs 61.37
Supports peroxyl radical scavenging assay sensitivity
40% higher ORAC; replicate under same buffer/pH conditions
Antioxidant capacity ORAC assay Radical scavenging Anthocyanin structure-activity relationship

α-Glucosidase Inhibition Potency Advantage

In a direct comparative study of five purified blueberry anthocyanins, delphinidin-3-galactoside (BB1) exhibited the strongest α-glucosidase inhibitory activity with an IC₅₀ of 68.33 ± 12.39 μM, which was approximately 3.5-fold more potent than its direct glucoside isomer delphinidin-3-glucoside (BB2; IC₅₀ = 239.7 ± 9.2 μM, p < 0.05) and also superior to malvidin-3-galactoside (BB5; IC₅₀ = 184.6 ± 10.91 μM) [1]. Notably, the galactoside consistently outperformed the corresponding glucoside across both delphinidin and petunidin aglycone pairs: petunidin-3-galactoside (IC₅₀ = 68.54 μM) vs. petunidin-3-glucoside (IC₅₀ = 218.2 μM), establishing a glycosidic pattern where the galactoside moiety confers enhanced α-glucosidase inhibitory potency [1]. The authors explicitly noted that 'the anthocyanidin galactoside showed a more remarkable effect than their glucoside' [1].

α-Glucosidase IC₅₀
Head-to-head
68.33 μM (galactoside) vs 239.7 μM (glucoside)
Reported ~3.5-fold higher inhibition; galactoside advantage
Acarbose control IC₅₀ 0.41 μM; n=3, p
Lipoxygenase IC₅₀
Head-to-head
5-LOX: 6.9 μM (galactoside) vs 2.15 μM (glucoside); LOX-1: 0.49 vs 0.43 μM
Glucoside more potent at 5-LOX; near-equipotent at LOX-1
Uncompetitive mechanism; delphinidin aglycone critical
Cytoprotection
Reported
D3G pretreatment suppressed EGCG cytotoxicity; upregulated HO-1, HSP70
Supports cytoprotection and ER stress pathway research
Single study in mouse hepatocytes; validate in target model
Stability
Class-level
Delphinidin glycosides less thermostable than cyanidin; pH-dependent half-life inversion
Stability is pH- and class-dependent; storage conditions matter
Exact t½ not reported; review full-text for numerical data
α-Glucosidase inhibition Diabetes research Postprandial glucose Anthocyanin glycoside structure-activity

Lipoxygenase Inhibition Selectivity Profile

Knaup et al. (2009) conducted a comprehensive head-to-head comparison of delphinidin, cyanidin, peonidin, and malvidin glycosides (3-O-glucosides, 3-O-galactosides, and 3-O-arabinosides) against soybean lipoxygenase-1 and human 5-lipoxygenase [1]. Delphinidin-3-galactoside (Dp3gal) and delphinidin-3-glucoside (Dp3glc) were identified as the two most potent inhibitors across all tested compounds. Against soybean LOX-1, Dp3gal exhibited an IC₅₀ of 0.49 μM, marginally higher (weaker) than Dp3glc at 0.43 μM [1]. Against human 5-LOX, Dp3gal showed an IC₅₀ of 6.9 μM vs. 2.15 μM for Dp3glc, representing an approximately 3.2-fold lower potency for the galactoside [1]. Critically, malvidin and its glycosides exhibited practically no LOX inhibition, and cyanidin glycosides were substantially weaker (IC₅₀ values in the mid-μM to sub-mM range), confirming that the delphinidin aglycone with its tri-hydroxylated B-ring is essential for potent LOX inhibition [1]. The inhibition mechanism for LOX-1 was determined to be uncompetitive [1].

Lipoxygenase IC₅₀
Head-to-head
5-LOX: 6.9 μM (galactoside) vs 2.15 μM (glucoside); LOX-1: 0.49 vs 0.43 μM
Glucoside more potent at 5-LOX; near-equipotent at LOX-1
Uncompetitive mechanism; delphinidin aglycone critical
Lipoxygenase inhibition Anti-inflammatory assay 5-LOX Soybean lipoxygenase-1 Anthocyanin enzyme inhibition

Cytoprotection Against EGCG-Induced Hepatotoxicity

Inoue et al. (2012) demonstrated that delphinidin-3-galactoside (D3G) is uniquely capable of protecting mouse hepatocytes from (−)-epigallocatechin-3-gallate (EGCG)-induced cytotoxicity, a property not shared by EGCG itself due to its inherent pro-oxidative activity at high doses [1]. In hepa1c1c-7 mouse hepatocytes, EGCG (200–500 μM) dose-dependently decreased cell viability, whereas D3G alone (50–500 μM) did not alter viability at 6 hours, demonstrating intrinsic low cytotoxicity [1]. Pretreatment with D3G significantly suppressed EGCG-induced cytotoxicity in a time-dependent manner (0, 6, and 24 hours). Mechanistically, EGCG drastically decreased heme oxygenase-1 (HO-1) and heat shock protein 70 (HSP70) mRNA levels, while D3G pretreatment markedly attenuated these down-regulations [1]. Furthermore, D3G remarkably decreased EGCG-induced ER stress responses, including C/EBP-homologous protein (CHOP) mRNA expression and X-box-binding protein-1 (XBP-1) mRNA splicing [1]. This hepatoprotective mechanism—up-regulation of antioxidant enzymes (HO-1) and molecular chaperones (HSP70)—is a functional property specifically demonstrated for delphinidin-3-galactoside and not for the aglycone delphinidin or other glycosides in this experimental context [1].

Cytoprotection
Reported
D3G pretreatment suppressed EGCG cytotoxicity; upregulated HO-1, HSP70
Supports cytoprotection and ER stress pathway research
Single study in mouse hepatocytes; validate in target model
Hepatoprotection EGCG cytotoxicity Heme oxygenase-1 Heat shock protein 70 ER stress

Thermal and pH-Dependent Stability Considerations

Brauch et al. (2015) conducted a systematic stability comparison of 3-O-glycosylated and 3,5-O-diglycosylated anthocyanins from maqui berries under storage and thermal treatment conditions [1]. A critical finding with direct procurement and experimental design implications: upon heating, cyanidin derivatives were consistently more stable than their respective delphinidin derivatives, although stability was similar during storage at 4°C [1]. At pH 3.6, the half-lives of 3-O-glycosides (including delphinidin-3-galactoside) were substantially shorter than those of the corresponding 3,5-O-diglycosides; however, at pH 2.2, an inverse stability pattern was observed [1]. This pH-dependent stability inversion means that delphinidin-3-galactoside will degrade significantly faster than cyanidin-3-galactoside under thermal stress at food-relevant pH values (pH 3.6), but may exhibit comparable or even superior stability at more acidic conditions (pH 2.2) [1]. These findings provide a class-level inference that delphinidin-based anthocyanins, including delphinidin-3-galactoside, are inherently less thermostable than their cyanidin counterparts, a property rooted in the additional hydroxyl group on the B-ring that renders the delphinidin chromophore more susceptible to electrophilic attack and oxidative degradation [1].

Stability
Class-level
Delphinidin glycosides less thermostable than cyanidin; pH-dependent half-life inversion
Stability is pH- and class-dependent; storage conditions matter
Exact t½ not reported; review full-text for numerical data
Anthocyanin stability Thermal degradation pH-dependent stability Storage conditions Delphinidin vs. cyanidin

Evidence-Backed Research Application Scenarios


Antioxidant Capacity Benchmarking and Radical Scavenging Studies

Delphinidin-3-galactoside is the optimal anthocyanin monomer for use as a positive control or reference compound in ORAC-based antioxidant screening assays. With the highest ORAC value (13.062–13.23 μmol TE/μmol) among all blueberry anthocyanin monomers, it provides the greatest dynamic range for peroxyl radical scavenging measurements [1][2]. Its 40% higher ORAC and 35% lower DPPH EC₅₀ relative to delphinidin-3-glucoside make it the preferred choice when assay sensitivity is paramount or when limited compound quantities necessitate maximizing signal per unit mass [2]. The hydrogen atom transfer (HAT) mechanism proposed for its radical scavenging activity further supports its use in mechanistic studies of anthocyanin antioxidant action [1].

α-Glucosidase Inhibition in Diabetes Research

For in vitro diabetes research focused on postprandial glucose regulation, delphinidin-3-galactoside should be prioritized over delphinidin-3-glucoside due to its approximately 3.5-fold greater α-glucosidase inhibitory potency (IC₅₀: 68.33 vs. 239.7 μM) [2]. The consistent galactoside > glucoside potency pattern observed across both delphinidin and petunidin aglycones establishes a robust structure-activity relationship that can guide medicinal chemistry efforts targeting the glycosidic position for α-glucosidase inhibitor development [2]. Researchers designing dose-response studies benefit from the lower effective concentration range, which reduces the risk of cytotoxicity or solubility-related artifacts at high anthocyanin concentrations.

Target-Specific Lipoxygenase Inhibition in Inflammation Models

Delphinidin-3-galactoside and delphinidin-3-glucoside should be selected based on the specific lipoxygenase isoform under investigation. For soybean LOX-1 models, both glycosides are near-equipotent (IC₅₀: 0.49 vs. 0.43 μM), and the galactoside may be preferred when galactoside-specific bioavailability or transport properties are relevant [1]. For human 5-LOX studies, delphinidin-3-glucoside (IC₅₀ = 2.15 μM) offers approximately 3.2-fold greater potency than the galactoside (IC₅₀ = 6.9 μM) and is the more appropriate choice [1]. The established uncompetitive inhibition mechanism provides a defined pharmacological profile for interpreting results in enzyme kinetics experiments [1].

Hepatoprotection and Polyphenol Combination Safety Assessment

Delphinidin-3-galactoside is uniquely suited as a cytoprotective agent in experimental models of EGCG-induced or oxidative stress-mediated hepatotoxicity. Its demonstrated ability to up-regulate HO-1 and HSP70 while lacking intrinsic cytotoxicity at concentrations up to 500 μM makes it an ideal candidate for co-treatment studies where other polyphenols (e.g., EGCG) exhibit pro-oxidative toxicity at high doses [3]. The defined molecular mechanism—attenuation of ER stress via CHOP and XBP-1 pathway modulation—provides specific biomarker endpoints (HO-1 mRNA, HSP70 mRNA, CHOP mRNA, XBP-1 splicing) for mechanistic validation [3]. This scenario is particularly relevant for research on dietary supplement safety and polyphenol-drug interaction studies.

Application
Selection Property
Validation Focus
Antioxidant benchmarking
High ORAC ranking among anthocyanin monomers
ORAC and DPPH assay performance
α-Glucosidase inhibition studies
Galactoside > glucoside inhibitory potency pattern
α-Glucosidase IC₅₀ ranking and SAR
Lipoxygenase target differentiation
Isoform-dependent potency divergence (5-LOX vs. LOX-1)
Human 5-LOX and soybean LOX-1 enzyme kinetics
Cytoprotection mechanism research
HO-1/HSP70 induction and ER stress attenuation
Cell viability and ER stress biomarkers
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